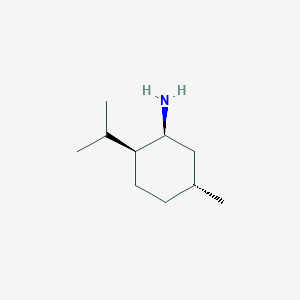

(1S,2S,5R)-Neomenthyl amine

Description

BenchChem offers high-quality (1S,2S,5R)-Neomenthyl amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S,5R)-Neomenthyl amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMUAGDCCJDQLE-UTLUCORTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H](C1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503899 | |

| Record name | (1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117947-19-0 | |

| Record name | (1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1S,2S,5R)-Neomenthyl amine CAS number and properties

An In-Depth Technical Guide to (1S,2S,5R)-Neomenthyl Amine: Synthesis, Properties, and Applications in Asymmetric Synthesis

Authored by a Senior Application Scientist

Introduction: In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. Chiral amines, in this context, serve as indispensable building blocks and powerful tools for inducing stereoselectivity. Among these, (1S,2S,5R)-Neomenthyl amine, a derivative of the naturally abundant menthol family, has emerged as a valuable chiral auxiliary and synthetic intermediate. This guide provides a comprehensive technical overview of (1S,2S,5R)-Neomenthyl amine, detailing its chemical and physical properties, synthesis methodologies, and its application in the nuanced field of asymmetric synthesis.

Core Compound Identification and Properties

(1S,2S,5R)-Neomenthyl amine is a chiral primary amine with the stereochemistry derived from the neomenthol scaffold. Its rigid cyclohexane backbone and defined stereocenters make it an effective controller of stereochemical outcomes in chemical reactions.

| Property | Value | Source |

| CAS Number | 117947-19-0 | [1] |

| Molecular Formula | C₁₀H₂₁N | [1] |

| Molecular Weight | 155.29 g/mol | [1] |

| Appearance | Likely a colorless liquid | Inferred from related compounds |

| Boiling Point | Estimated ~200-210 °C | Based on similar amines |

| Melting Point | Not available | |

| Density | Estimated ~0.8-0.9 g/mL | Based on related compounds |

| Solubility | Soluble in common organic solvents; sparingly soluble in water | General amine properties |

Chemical Properties

As a primary amine, (1S,2S,5R)-Neomenthyl amine exhibits characteristic basicity due to the lone pair of electrons on the nitrogen atom. It readily reacts with acids to form ammonium salts, a property that can be exploited for purification. The amine functionality also allows for a wide range of chemical transformations, including acylation, alkylation, and imine formation, which are fundamental to its role as a chiral auxiliary.

Spectroscopic Signature

-

¹H NMR: The proton spectrum would be complex due to the numerous aliphatic protons. Key signals would include the protons on the carbon bearing the amino group, likely in the 2.5-3.5 ppm range, and the characteristic signals for the isopropyl and methyl groups.

-

¹³C NMR: The carbon spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the nitrogen would appear in the 40-60 ppm range.

-

IR Spectroscopy: The infrared spectrum would display characteristic N-H stretching vibrations for a primary amine as a doublet in the 3300-3500 cm⁻¹ region. An N-H bending vibration would be expected around 1590-1650 cm⁻¹. C-H stretching vibrations would be observed below 3000 cm⁻¹.[2]

Synthesis of (1S,2S,5R)-Neomenthyl Amine

The synthesis of (1S,2S,5R)-Neomenthyl amine can be approached through several routes, with reductive amination of the corresponding ketone, (-)-menthone, being a prominent method. More recently, biocatalytic methods have offered a green and highly selective alternative.

Biocatalytic Synthesis via Transamination

A novel and environmentally benign approach to (+)-neomenthylamine involves the amination of (-)-menthone using an ω-transaminase.[3] This method leverages the high stereoselectivity of enzymes to achieve the desired product in a mild aqueous phase.

Caption: Reductive amination of (-)-menthone.

Experimental Protocol: Reductive Amination of (-)-Menthone

-

Imine Formation: Dissolve (-)-menthone and an excess of an ammonia source (e.g., ammonium acetate) in a suitable solvent such as methanol or ethanol. The reaction is typically carried out at room temperature to reflux to drive the formation of the imine intermediate.

-

Reduction: Once the imine formation is complete (monitored by TLC or GC-MS), the reaction mixture is cooled, and a reducing agent is added. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine in the presence of the ketone. [4]3. Workup: After the reduction is complete, the reaction is quenched, and the pH is adjusted to be basic to liberate the free amine.

-

Extraction and Purification: The product is extracted into an organic solvent, dried, and purified, typically by distillation or column chromatography.

Applications in Asymmetric Synthesis

The primary application of (1S,2S,5R)-Neomenthyl amine in drug development and fine chemical synthesis is as a chiral auxiliary . [5]A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

Caption: General workflow for using a chiral auxiliary.

Diastereoselective Alkylation

One of the key applications of chiral auxiliaries is in the diastereoselective alkylation of enolates. By forming an amide with a carboxylic acid, (1S,2S,5R)-Neomenthyl amine can be used to direct the approach of an electrophile to one face of the resulting enolate, leading to the formation of a new stereocenter with high diastereoselectivity.

Asymmetric Aldol Reactions

Similarly, in aldol reactions, the chiral auxiliary can control the facial selectivity of the enolate addition to an aldehyde, resulting in the formation of syn or anti aldol products with high stereocontrol.

While specific, published examples detailing the use of (1S,2S,5R)-Neomenthyl amine as a chiral auxiliary are not as prevalent as for other auxiliaries like Evans' oxazolidinones, its structural similarity to menthol-based auxiliaries suggests its potential in these and other asymmetric transformations. [6][7]

Safety and Handling

As with all amines, (1S,2S,5R)-Neomenthyl amine should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Amines are typically corrosive and can cause severe skin burns and eye damage. They may also be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(1S,2S,5R)-Neomenthyl amine is a valuable chiral building block with significant potential in asymmetric synthesis. Its synthesis from readily available starting materials, particularly through green biocatalytic routes, enhances its appeal for industrial applications. While its full potential as a chiral auxiliary is still being explored, its rigid stereodefined structure makes it a promising candidate for the development of novel stereoselective methodologies in drug discovery and development. Further research into its applications is warranted to fully exploit its capabilities in modern organic synthesis.

References

- Construction and optimization of a biocatalytic route for the synthesis of neomenthylamine from menthone. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10159495/]

- (1S,2S,5R)-Neomenthyl amine | CAS 117947-19-0. [URL: https://www.scbt.com/p/1s-2s-5r-neomenthyl-amine-117947-19-0]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/o7805]

- Diastereoselective synthesis using chiral auxiliary - Edgars Suna Group. [URL: https://suna.osi.lv/research/diastereoselective-synthesis-using-chiral-auxiliary/]

- Chiral auxiliary - Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]

- Reductive Amination Reaction - OpenBU. [URL: https://open.bu.

- Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity - ResearchGate. [URL: https://www.researchgate.net/publication/227546487_Asymmetric_Synthesis_of_Diarylmethylamines_by_Diastereoselective_Addition_of_Organometallic_Reagents_to_Chiral_N-tert-Butanesulfinimines_Switchover_of_Diastereofacial_Selectivity]

- NMR Chemical Shift Values Table - Chemistry Steps. [URL: https://www.chemistrysteps.com/nmr-chemical-shift-values-table/]

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00417]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/235180]

- Reductive amination - Wikipedia. [URL: https://en.wikipedia.

- Chemical shifts. [URL: https://www.ch.cam.ac.uk/sites/www.ch.cam.ac.uk/files/handout1_1.pdf]

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/N0626_E.pdf]

- Asymmetric total synthesis of (1S,2S,4S)-β-elemene - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5482226/]

- Application Note – Reductive Amination - Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Reductive Amination, and How It Works - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- Asymmetric Synthesis - University of York. [URL: https://www.york.ac.uk/res/pac/teaching/asymsyn/AsymSyn.pdf]

- Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons - Taylor & Francis eBooks. [URL: https://www.taylorfrancis.com/chapters/edit/10.1201/b16421-41/reductive-amination-methodology-synthesis-primary-amines-unprotected-synthons-gijsbert-van-der-marel-jeroen-codee]

- Chiral auxiliary - An agent for Asymmetric Synthesis. - YouTube. [URL: https://www.youtube.

- Application Notes and Protocols for Asymmetric Synthesis Using (+)-Neo-Menthol as a Chiral Auxiliary - Benchchem. [URL: https://www.benchchem.com/pdf/application-notes-protocols-asymmetric-synthesis-using-neo-menthol-chiral-auxiliary.pdf]

- Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2737664/]

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [URL: https://pubs.acs.org/doi/pdf/10.1021/om100106e]

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [URL: https://www.organicdivision.org/oc/namedreactions/H1.html]

- Difference between Primary Secondary and Tertiary Amines Via FTIR. [URL: https://www.linkedin.com/pulse/difference-between-primary-secondary-tertiary-amines-via-ftir-xrf-m5qif]

- Diastereoselective allylation-based asymmetric total synthesis of 1,10-seco-guaianolides - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26130h]

- Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v96p0528]

- The FT-IR of synthesized imine compounds | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/FT-IR-of-synthesized-imine-compounds_tbl4_338690333]

- (+)-NEOMENTHOL - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSDetail.aspx?msds_id=2216-52-6]

- Chiral Auxiliary Induced Diastereoselective Synthesis of (R,R)-N,N′-Di(tert-butoxycarbonyl)cyclohex-4-ene-1,2-diamine. | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/259169609_Chiral_Auxiliary_Induced_Diastereoselective_Synthesis_of_RR-NN'-Di-tert-butoxycarbonylcyclohex-4-ene-12-diamine]

- (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carbaldehyde - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11252239]

- (2S,5R)-(1R,2S,5S)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-2-oxopyrimidin-1(2H)-yl). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/86327228]

- FTIR spectra of melamine and sam 2, 3, 6. - ResearchGate. [URL: https://www.researchgate.net/figure/FTIR-spectra-of-melamine-and-sam-2-3-6_fig2_257760799]

- An improved and one-pot procedure to the synthesis of symmetric amines by domino reactions of 5-methyl-1,3,4-thiadiazole-2-amine, a new nitrogen atom donor, and alkyl halides - ResearchGate. [URL: https://www.researchgate.

- Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6684347/]

- FT-IR of imine compounds C1-C4 | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/FT-IR-of-imine-compounds-C1-C4_fig3_334139598]

- (a) Experimental FTIR spectrum of melamine. Calculated IR spectra with... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/a-Experimental-FTIR-spectrum-of-melamine-Calculated-IR-spectra-with-different-number_fig3_260383792]

- (1R,2S,5R)-Menthol | C10H20O | CID 23617692 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23617692]

- pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid 5-methyl-2-(1-methylethyl)cyclohexyl ester) Product Description - ChemicalBook. [URL: https://www.chemicalbook.

- (1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-thiol - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13888313]

Sources

- 1. scbt.com [scbt.com]

- 2. rockymountainlabs.com [rockymountainlabs.com]

- 3. Construction and optimization of a biocatalytic route for the synthesis of neomenthylamine from menthone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

- 7. researchgate.net [researchgate.net]

(1S,2S,5R)-Neomenthyl amine molecular weight and formula

Abstract: This technical guide provides a comprehensive overview of (1S,2S,5R)-Neomenthyl amine, a chiral amine derived from the menthol family of terpenoids. It is intended for researchers, scientists, and professionals in drug development and asymmetric synthesis. This document details the molecule's fundamental chemical properties, provides a representative synthesis protocol, discusses methods for its characterization, and explores its application as a chiral auxiliary. Furthermore, it outlines essential safety and handling procedures. The core objective is to furnish a scientifically robust resource that combines theoretical knowledge with practical, field-proven insights.

Introduction and Scientific Context

Chiral amines are indispensable tools in modern organic and medicinal chemistry.[1] Constituting key structural motifs in over 40% of small-molecule pharmaceuticals, their importance cannot be overstated.[1] Beyond their presence in final active pharmaceutical ingredients (APIs), they serve critical roles as resolving agents, chiral ligands for metal-catalyzed reactions, and covalently-bound chiral auxiliaries to direct the stereochemical outcome of chemical transformations.[2][3]

(1S,2S,5R)-Neomenthyl amine belongs to this vital class of molecules. As a stereoisomer of menthylamine, its rigid cyclohexane backbone, derived from the readily available chiral pool of (-)-menthone, presents a well-defined stereochemical environment. This inherent chirality is leveraged to induce diastereoselectivity in reactions when the amine is temporarily attached to a prochiral substrate. This guide will elucidate the properties and synthetic utility of this specific stereoisomer.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical reagent is the bedrock of its application. All quantitative data and identifiers for (1S,2S,5R)-Neomenthyl amine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁N | [4] |

| Molecular Weight | 155.29 g/mol | [4] |

| CAS Number | 117947-19-0 | [4] |

| IUPAC Name | (1S,2S,5R)-2-isopropyl-5-methylcyclohexan-1-amine | N/A |

| Synonyms | (+)-Neomenthylamine | N/A |

| Appearance | Colorless to yellow liquid or crystalline solid | [5] |

| Stereochemistry | Three defined chiral centers at C1, C2, and C5 | N/A |

Stereochemistry Explained

The designation (1S, 2S, 5R) defines the absolute configuration at the three stereocenters of the cyclohexane ring according to the Cahn-Ingold-Prelog (CIP) priority rules. The amine group is located at C1, the isopropyl group at C2, and the methyl group at C5. The specific spatial arrangement of these groups dictates the molecule's three-dimensional shape, which is the ultimate source of its utility in asymmetric synthesis. The fixed, chair-like conformation of the ring places the substituents in defined axial or equatorial positions, creating a distinct steric environment that influences how a substrate attached to the amine will react.

Synthesis of (1S,2S,5R)-Neomenthyl Amine

The most established and direct method for synthesizing neomenthyl amine is the reductive amination of its corresponding ketone, (-)-menthone. The Leuckart reaction, which utilizes ammonium formate as both the nitrogen source and the reducing agent, is a classic and effective method for this transformation.[6][7][8][9]

Logical Workflow for Synthesis

The synthesis follows a clear logical progression from a commercially available chiral ketone to the final chiral amine product.

Caption: Workflow for the synthesis of (1S,2S,5R)-Neomenthyl amine.

Representative Experimental Protocol: Leuckart Reaction

This protocol is a representative procedure for the synthesis of aliphatic amines from ketones based on established Leuckart reaction methodologies.[8][10] Researchers should perform their own risk assessment and optimization.

Reagents:

-

(-)-Menthone (1 equivalent)

-

Ammonium formate (≥ 3 equivalents)

-

Hydrochloric acid (concentrated, for hydrolysis)

-

Sodium hydroxide solution (e.g., 20% w/v, for neutralization)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine (-)-menthone and ammonium formate.

-

Thermal Reaction: Heat the mixture slowly to a temperature of 120-130 °C.[7] The mixture will melt and begin to reflux. Maintain this temperature for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Note: The reaction generates CO₂ and ammonia; ensure adequate ventilation in a fume hood.

-

Workup (Hydrolysis):

-

After cooling the reaction mixture to room temperature, slowly add concentrated hydrochloric acid. This step hydrolyzes the intermediate N-formyl amine to the primary amine hydrochloride salt.

-

Heat the acidic mixture to reflux for 2-4 hours to ensure complete hydrolysis.

-

-

Isolation and Neutralization:

-

Cool the mixture and transfer it to a separatory funnel. Wash with diethyl ether to remove any unreacted starting material or non-basic byproducts. The amine hydrochloride salt will remain in the aqueous layer.

-

Carefully basify the aqueous layer by the slow addition of a concentrated sodium hydroxide solution until the pH is >12. This step should be performed in an ice bath to manage the exothermic reaction.

-

-

Extraction: Extract the liberated free amine from the aqueous layer using three portions of diethyl ether or dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude amine can be purified by vacuum distillation to yield the final product.

Characterization and Quality Control

Confirming the identity and purity of the synthesized amine is a critical, self-validating step. Standard analytical techniques are employed for this purpose.

Predicted Spectroscopic Characteristics

| Assignment (¹H NMR) | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| -NH₂ | 0.5 - 2.0 | Singlet (broad) | 2H | Chemical shift is variable and concentration-dependent. Signal disappears upon D₂O exchange. |

| H-C1-N | ~2.5 - 3.0 | Multiplet | 1H | Deshielded proton attached to the same carbon as the amine. |

| H-C2-CH(CH₃)₂ | ~1.5 - 2.0 | Multiplet | 1H | |

| -CH(CH₃)₂ | ~1.6 - 2.2 | Multiplet | 1H | Methine proton of the isopropyl group. |

| Cyclohexane Ring H | ~0.8 - 1.8 | Multiplets | ~9H | Complex region of overlapping signals from the ring protons. |

| -CH(CH₃)₂ | ~0.8 - 1.0 | Doublet | 6H | Diastereotopic methyls of the isopropyl group. |

| -CH₃ | ~0.7 - 0.9 | Doublet | 3H | Methyl group at C5. |

¹³C NMR: Carbons directly attached to the nitrogen atom are expected to appear in the 50-65 ppm region. The aliphatic carbons of the ring and substituents will appear further upfield, typically between 15-45 ppm.

Infrared (IR) Spectroscopy: A characteristic feature for primary amines is the appearance of two moderately weak absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.

Application in Asymmetric Synthesis

The primary value of (1S,2S,5R)-Neomenthyl amine lies in its application as a chiral auxiliary .[1] A chiral auxiliary is a temporary chiral handle that is attached to a non-chiral substrate to direct a subsequent reaction to produce a single desired stereoisomer of the product.

General Workflow as a Chiral Auxiliary

The process involves three key stages: attachment of the auxiliary, the diastereoselective reaction, and cleavage of the auxiliary to reveal the chiral product.

Caption: Logical workflow for using the amine as a chiral auxiliary.

Causality: The rigid, bulky menthyl framework of the auxiliary sterically blocks one face of the reactive site (e.g., an enolate formed from an amide). This forces an incoming electrophile to attack from the less hindered face, resulting in the preferential formation of one diastereomer over the other. The efficiency of this process is measured by the diastereomeric excess (d.e.). After the key bond is formed, the auxiliary is cleaved (often by hydrolysis) and can be recovered and reused, making the process economical.

Safety and Handling

-

Hazard Classification: Expected to be Corrosive and potentially Flammable .

-

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[15]

-

H318: Causes serious eye damage.

-

H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

H335: May cause respiratory irritation.

-

Precautionary Measures and Personal Protective Equipment (PPE)

| Area | Precautionary Measures |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists.[15] Ground all containers and equipment to prevent static discharge.[15] Wash hands thoroughly after handling. |

| Personal Protection | Eye/Face: Wear chemical safety goggles and a face shield.[15]Skin: Wear chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. Ensure no skin is exposed.Respiratory: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |

| Storage | Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[15] Keep container tightly closed. Store away from oxidizing agents and strong acids. |

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[15]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

Conclusion

(1S,2S,5R)-Neomenthyl amine is a valuable chiral building block whose utility is derived from its well-defined, rigid stereochemical structure. Synthesized via the reductive amination of (-)-menthone, it serves as a powerful tool for chemists aiming to control stereochemistry in the synthesis of complex molecules. Proper characterization and adherence to strict safety protocols are paramount for its effective and safe use in a research and development setting. This guide provides the foundational knowledge for scientists to incorporate this reagent into their synthetic strategies.

References

-

Suna, E. et al. Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. Available at: [Link].

-

Sciencemadness Wiki. Leuckart reaction. Sciencemadness Wiki. Available at: [Link].

-

Wikipedia. Leuckart reaction. Wikipedia. Available at: [Link].

-

Preparation of Aliphatic Amines by the Leuckart Reaction. Semantic Scholar. Available at: [Link].

-

Moore, M. L. The Leuckart Reaction. Organic Reactions. Available at: [Link].

-

ResearchGate. Ratio of isomers determined by 1 H-NMR spectroscopy. ResearchGate. Available at: [Link].

-

Tri-iso. MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D. Tri-iso. Available at: [Link].

-

Erowid. The Leuckart Reaction. Erowid. Available at: [Link].

-

Ghosh, A. K. et al. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. National Institutes of Health. Available at: [Link].

-

Tambar, U. K. et al. Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. PubMed Central. Available at: [Link].

-

Carbon, R. Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Magritek. Available at: [Link].

-

LibreTexts Chemistry. 6.6: ¹H NMR Spectra and Interpretation (Part I). LibreTexts. Available at: [Link].

-

Chem Help ASAP. distinguishing isomers by 1H NMR spectroscopy. YouTube. Available at: [Link].

-

Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available at: [Link].

-

ResearchGate. Development of New Chiral AuxiliaryDerived from ( S )-(-)-Phenylethylamine fora Synthesis of Enantiopure ( R )-2-PropyloctanoicAcid. ResearchGate. Available at: [Link].

Sources

- 1. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

- 2. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. tri-iso.com [tri-iso.com]

- 6. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. erowid.org [erowid.org]

- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 11. magritek.com [magritek.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. fishersci.com [fishersci.com]

(1S,2S,5R)-Neomenthyl amine synthesis from neomenthol

An In-Depth Technical Guide to the Synthesis of (1S,2S,5R)-Neomenthyl Amine from Neomenthol

Authored by: A Senior Application Scientist

Introduction

(1S,2S,5R)-Neomenthyl amine is a valuable chiral amine that serves as a critical building block and resolving agent in the synthesis of complex, stereochemically defined molecules, particularly within the pharmaceutical industry. Its rigid cyclohexyl backbone and defined stereocenters make it an effective chiral auxiliary for inducing asymmetry in chemical transformations. The parent alcohol, (+)-neomenthol, is a readily available stereoisomer of menthol, presenting a logical and cost-effective starting point for the synthesis of its corresponding amine.[1][2]

The core challenge in this synthesis lies in the stereocontrolled conversion of the secondary hydroxyl group of neomenthol into a primary amino group. This transformation must proceed with a predictable and high-fidelity stereochemical outcome to yield the desired (1S,2S,5R) diastereomer exclusively. This guide provides a detailed exploration of robust and field-proven synthetic strategies to achieve this conversion, focusing on methodologies that offer explicit control over the stereochemistry at the C1 position. We will delve into the mechanistic underpinnings of two primary, reliable pathways, provide detailed experimental protocols, and discuss an alternative route to provide a comprehensive view of the available synthetic options.

Strategic Overview of Synthetic Pathways

The conversion of an alcohol to an amine can be approached through several distinct strategies. For a secondary alcohol like neomenthol, where the stereochemistry is paramount, the ideal pathway involves a substitution reaction that proceeds with a clean inversion of configuration. This is because neomenthol possesses an (R)-configuration at the hydroxyl-bearing carbon (C1). To obtain the desired (1S,2S,5R)-neomenthyl amine, which has an (S)-configuration at C1, a net inversion at this center is required.

The primary strategies discussed herein are:

-

Two-Step Synthesis via a Sulfonate Ester Intermediate: A classic and highly reliable method involving the activation of the alcohol as a sulfonate ester, followed by an S_N_2 displacement with an azide nucleophile and subsequent reduction.

-

The Mitsunobu Reaction: An elegant one-pot procedure that directly converts the alcohol into an amine precursor (typically an azide or phthalimide derivative) with the requisite inversion of stereochemistry.[3][4]

-

Oxidation-Reductive Amination Sequence: An alternative, albeit less stereocontrolled, pathway that proceeds through the corresponding ketone, neomenthone.

The following diagram illustrates the conceptual relationship between these pathways.

Caption: Reaction sequence for the synthesis via a tosylate intermediate.

Methodology 2: The Mitsunobu Reaction

The Mitsunobu reaction provides a more convergent approach, accomplishing the conversion of the alcohol to its azide precursor in a single, stereospecific step. [5] Causality and Scientific Rationale: The reaction mechanism involves the activation of the alcohol by triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). [3]The PPh₃ and DEAD react to form a phosphonium salt, which is then attacked by the alcohol to form an alkoxyphosphonium salt. This complex is an excellent substrate for S_N_2 attack. The nucleophile, in this case, the azide ion, attacks the carbon atom, displacing a triphenylphosphine oxide leaving group and leading to a clean inversion of stereochemistry . [3][5] A key consideration is the choice of nucleophile. The nucleophile must have a pKa < 15 to effectively protonate the betaine intermediate formed from PPh₃ and DEAD. [3]While direct amination is challenging, using an azide source like diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃) works exceptionally well. The resulting azide is then reduced to the amine as described previously.

Experimental Protocol

-

Preparation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add (+)-neomenthol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq).

-

Dissolution: Dissolve the solids in anhydrous THF (approx. 10 mL per gram of neomenthol).

-

Azide Source: Add diphenylphosphoryl azide (DPPA, 1.5 eq) to the solution. (CAUTION: DPPA is toxic and potentially explosive upon heating. Handle with care).

-

Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise via a syringe over 20-30 minutes, keeping the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC for the consumption of neomenthol.

-

Workup & Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify the neomenthyl azide by flash column chromatography on silica gel (e.g., using a gradient of 2% to 10% ethyl acetate in hexanes).

-

Reduction: The purified azide is then reduced to the final amine product using one of the methods described in Methodology 1 (e.g., catalytic hydrogenation with H₂/Pd-C or reduction with LiAlH₄).

Data Summary: Mitsunobu Pathway

| Step | Key Reagents | Solvent | Typical Temp. | Typical Time | Expected Yield |

| 1. Azidation | Neomenthol, PPh₃, DIAD, DPPA | THF | 0 °C to RT | 12-18 h | 75-90% |

| 2. Reduction | Neomenthyl Azide, H₂, Pd/C | Ethanol | RT | 4-12 h | >95% |

Workflow: Mitsunobu Reaction

Caption: Experimental workflow for the Mitsunobu reaction.

Alternative Strategy: Oxidation and Reductive Amination

A conceptually different approach involves removing the stereocenter at C1 and then attempting to re-establish it in a subsequent step. This is achieved by oxidizing neomenthol to the corresponding ketone, neomenthone.

Scientific Rationale: The oxidation (e.g., using pyridinium chlorochromate (PCC) or a Swern oxidation) converts the secondary alcohol into a ketone, making the C1 carbon sp²-hybridized and achiral. The subsequent reductive amination involves the reaction of neomenthone with an amine source (like ammonia) to form an intermediate imine, which is then reduced. [6] Trustworthiness and Limitations: This method is generally not recommended for producing stereochemically pure (1S,2S,5R)-neomenthyl amine from neomenthol. The primary reason is the lack of stereocontrol during the reduction of the imine intermediate. The hydride reducing agent (e.g., NaBH₃CN) can attack the imine from either the axial or equatorial face, leading to a mixture of the two diastereomeric amines: neomenthyl amine (from equatorial attack) and menthyl amine (from axial attack). [7][8]The ratio of these products is difficult to predict and control without the use of specialized chiral catalysts or directing groups, making this route inefficient for obtaining a single, pure stereoisomer.

Purification and Characterization

The final (1S,2S,5R)-neomenthyl amine is typically a liquid at room temperature.

-

Purification: Purification can be achieved by vacuum distillation. An effective alternative is an acid-base extraction. The crude amine can be dissolved in diethyl ether and extracted with aqueous HCl to form the water-soluble hydrochloride salt. The aqueous layer is then washed with ether, basified with NaOH, and the free amine is re-extracted into fresh ether, dried, and concentrated.

-

Characterization: The identity and purity of the product should be confirmed by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and diastereomeric purity.

-

FT-IR Spectroscopy: To confirm the presence of N-H stretches (~3300-3400 cm⁻¹) and the absence of the azide stretch (~2100 cm⁻¹).

-

Mass Spectrometry: To confirm the molecular weight (155.28 g/mol ).

-

Optical Rotation: To confirm the enantiomeric purity.

-

Safety Considerations

-

Sodium Azide (NaN₃): Highly toxic and a severe explosion hazard, especially upon contact with heavy metals or when heated. All manipulations must be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

-

Azodicarboxylates (DEAD/DIAD): Are sensitizers and potentially explosive, particularly DIAD. They should be stored at low temperatures and handled with care.

-

Lithium Aluminum Hydride (LiAlH₄): A highly reactive reducing agent that reacts violently with water and other protic solvents. Quenching procedures must be performed slowly and at low temperatures.

-

Diphenylphosphoryl Azide (DPPA): Toxic and can be explosive with shock or heat. It should be handled with extreme caution.

Conclusion

The synthesis of (1S,2S,5R)-neomenthyl amine from its parent alcohol, neomenthol, is most reliably achieved through pathways that guarantee a stereochemical inversion at the reacting center. Both the two-step sequence involving activation as a tosylate followed by S_N_2 displacement with azide, and the more convergent Mitsunobu reaction, fulfill this critical requirement. These methods provide a high degree of confidence in the stereochemical outcome, which is essential for the synthesis of chiral molecules in a research and development setting. While the oxidation-reductive amination route is a valid strategy for amine synthesis in general, it lacks the stereocontrol necessary for this specific transformation and is therefore not the preferred method. The choice between the tosylation and Mitsunobu routes will often depend on factors such as reagent availability, scale, and familiarity with the techniques, with both representing robust and scientifically sound approaches.

References

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Mutti, F. G., Knaus, T., & Turner, N. J. (2015). Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades. Science, 349(6255), 1525-1529. Available at: [Link]

-

Organic Chemistry Portal. (2019). Mitsunobu Reaction [PDF]. Retrieved from [Link]

-

Kim, D., & Park, J. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Organic Letters, 19(21), 5844-5847. Available at: [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Gajda, T., & Koziara, A. (2001). NEW PROTOCOL FOR CONVERTING ALCOHOLS INTO AMINES. Synthetic Communications, 31(11), 1683–1689. Available at: [Link]

-

Chen, Z., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 798804. Available at: [Link]

-

Chen, Z., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 9(12), 11351-11356. Available at: [Link]

-

Gotor-Fernández, V., & Gotor, V. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(20), 5545-5564. Available at: [Link]

-

Saini, V., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 6205-6210. Available at: [Link]

-

Nie, X., et al. (2018). Mechanistic Analysis of the C–H Amination Reaction of Menthol by CuBr2 and Selectfluor. The Journal of Organic Chemistry, 83(9), 5039-5046. Available at: [Link]

-

Croteau, R., & Ronco, T. (1982). Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves. Plant Physiology, 69(3), 689-695. Available at: [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Croteau, R., & Ronco, T. (1982). Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves. PubMed. Available at: [Link]

-

Croteau, R., & Ronco, T. (1982). Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves. ResearchGate. Available at: [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1803. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Flavour and Fragrance Journal. (2022). menthol: Industrial synthesis routes and recent development. Flavour and Fragrance Journal, 37(5), 255-271. Available at: [Link]

-

ResearchGate. (2016). Substitution of tosylate by sodium azide is SN1 or SN2? Retrieved from [Link]

-

MDPI. (2021). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts, 11(10), 1204. Available at: [Link]

-

Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). (+)-Neomenthol. Retrieved from [Link]

-

Li, H., et al. (2013). Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates. Tetrahedron Letters, 54(44), 5940-5943. Available at: [Link]

-

ResearchGate. (2010). Substituent Effect on the Asymmetric Induction with (1R,2S,5R)-and (1S,2R,5S)-menthol Auxiliaries. Retrieved from [Link]

-

Moody, C. J., & Riera, A. (2021). Generation of Tosyl Azide in Continuous Flow Using an Azide Resin, and Telescoping with Diazo Transfer and Rhodium Acetate-Catalyzed O–H Insertion. Organic Process Research & Development, 25(12), 2736-2742. Available at: [Link]

-

Sciencemadness.org. (2021). Tosylate to Alkyl Azide reference please. Retrieved from [Link]

-

Grützmacher, H., & Saudan, L. A. (2012). The Catalytic Amination of Alcohols. Chimia, 66(11), 809-813. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (+)-Neomenthol | C10H20O | CID 439263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Data for (1S,2S,5R)-Neomenthyl Amine: A Technical Guide

Introduction

(1S,2S,5R)-Neomenthyl amine, a chiral amine derived from the menthol family, serves as a valuable building block and chiral auxiliary in asymmetric synthesis. Its stereochemical configuration makes it a compound of interest for researchers in drug development and fine chemical synthesis. A thorough understanding of its structural properties is paramount for its effective application and quality control. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this molecule.

This technical guide provides an in-depth analysis of the expected spectroscopic data for (1S,2S,5R)-Neomenthyl amine. In the absence of a complete, publicly available experimental dataset for this specific stereoisomer, this guide presents high-quality predicted data, offering a robust reference for researchers. The causality behind spectral features is explained, and detailed, field-proven protocols for acquiring such data are provided to ensure scientific integrity and reproducibility.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their connectivity within a molecule. For (1S,2S,5R)-Neomenthyl amine, the ¹H NMR spectrum is expected to show a series of multiplets in the aliphatic region, corresponding to the protons of the cyclohexane ring and the isopropyl and methyl substituents.

Predicted ¹H NMR Data

Note: The following data is predicted and should be used as a reference. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 | 2.5 - 2.7 | m | - |

| H2 | 1.3 - 1.5 | m | - |

| H3 (axial) | 0.9 - 1.1 | m | - |

| H3 (equatorial) | 1.6 - 1.8 | m | - |

| H4 (axial) | 1.0 - 1.2 | m | - |

| H4 (equatorial) | 1.8 - 2.0 | m | - |

| H5 | 0.8 - 1.0 | m | - |

| H6 (axial) | 1.1 - 1.3 | m | - |

| H6 (equatorial) | 1.7 - 1.9 | m | - |

| H7 (CH of isopropyl) | 1.5 - 1.7 | m | - |

| H8, H9 (CH₃ of isopropyl) | 0.8 - 0.9 | d | ~6.5 |

| H10 (CH₃) | 0.7 - 0.8 | d | ~7.0 |

| NH₂ | 1.0 - 2.0 | br s | - |

Interpretation of the ¹H NMR Spectrum

The chemical shifts are influenced by the electron-withdrawing effect of the amine group, causing the proton at C1 (H1) to be the most downfield of the ring protons. The broad singlet for the amine protons (NH₂) is a characteristic feature and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding. The diastereotopic protons of the methylene groups in the cyclohexane ring will exhibit complex splitting patterns. The methyl groups of the isopropyl substituent and the methyl group at C5 will appear as doublets due to coupling with their neighboring methine protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for determining the number of non-equivalent carbon atoms in a molecule. Due to the chirality of (1S,2S,5R)-Neomenthyl amine, all ten carbon atoms are expected to be chemically non-equivalent, resulting in ten distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data

Note: The following data is predicted and should be used as a reference. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 55 - 60 |

| C2 | 45 - 50 |

| C3 | 30 - 35 |

| C4 | 25 - 30 |

| C5 | 35 - 40 |

| C6 | 20 - 25 |

| C7 (CH of isopropyl) | 30 - 35 |

| C8, C9 (CH₃ of isopropyl) | 20 - 25 |

| C10 (CH₃) | 15 - 20 |

Interpretation of the ¹³C NMR Spectrum

The carbon atom attached to the nitrogen (C1) is expected to have the most downfield chemical shift among the sp³ hybridized carbons due to the deshielding effect of the electronegative nitrogen atom. The remaining carbons of the cyclohexane ring and the substituent groups will appear in the aliphatic region of the spectrum. The wide range of chemical shifts in ¹³C NMR allows for the clear resolution of each carbon signal, providing a distinct fingerprint of the molecule's carbon framework.[1]

Experimental Protocol: NMR Spectroscopic Analysis

Objective:

To acquire high-resolution ¹H and ¹³C NMR spectra of (1S,2S,5R)-Neomenthyl amine for structural verification.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (1S,2S,5R)-Neomenthyl amine into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the solvent is free of water to avoid interfering signals.

-

Gently swirl the vial to ensure complete dissolution of the sample.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a broadband proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Set a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For (1S,2S,5R)-Neomenthyl amine, the IR spectrum will be dominated by absorptions corresponding to N-H and C-H stretching and bending vibrations.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 3500 | N-H stretch (asymmetric and symmetric) | Medium |

| 2850 - 2960 | C-H stretch (aliphatic) | Strong |

| 1580 - 1650 | N-H bend (scissoring) | Medium |

| 1450 - 1470 | C-H bend (scissoring) | Medium |

| 1370 - 1385 | C-H bend (umbrella mode of CH₃) | Medium |

| 1020 - 1250 | C-N stretch | Medium-Weak |

| 665 - 910 | N-H wag | Broad, Strong |

Interpretation of the IR Spectrum

As a primary amine, (1S,2S,5R)-Neomenthyl amine is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.[2][3] The presence of strong C-H stretching absorptions just below 3000 cm⁻¹ confirms the aliphatic nature of the molecule. The N-H bending (scissoring) vibration typically appears in the 1580-1650 cm⁻¹ range. A broad and strong N-H wagging band is also a characteristic feature of primary amines. The C-N stretching vibration is expected to be in the 1020-1250 cm⁻¹ region.[4]

Experimental Protocol: FTIR Spectroscopic Analysis

Objective:

To obtain the infrared spectrum of (1S,2S,5R)-Neomenthyl amine to identify its characteristic functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth if necessary.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of neat (1S,2S,5R)-Neomenthyl amine directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing and Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Compare the observed peaks with known functional group correlation charts to confirm the presence of the amine and alkyl groups.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization.

Expected Mass Spectrometric Data

-

Molecular Formula: C₁₀H₂₁N

-

Molecular Weight: 155.28 g/mol

-

Nominal Mass: 155

-

Expected Molecular Ion (M⁺): m/z = 155

Predicted Fragmentation Pattern

The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.

| m/z | Proposed Fragment | Notes |

| 155 | [C₁₀H₂₁N]⁺ | Molecular ion (M⁺) |

| 140 | [M - CH₃]⁺ | Loss of a methyl group |

| 112 | [M - C₃H₇]⁺ | Loss of an isopropyl group (α-cleavage) |

| 84 | [C₆H₁₂]⁺ | Loss of the amine group and a proton |

| 70 | [C₅H₁₀]⁺ | Further fragmentation |

| 56 | [C₄H₈]⁺ | Further fragmentation |

| 44 | [C₂H₆N]⁺ | α-cleavage |

| 30 | [CH₄N]⁺ | Characteristic fragment for primary amines |

Interpretation of the Mass Spectrum

According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the expected molecular ion at m/z 155. The base peak in the mass spectrum of a related isomer, menthylamine, is often observed at m/z 30, corresponding to the [CH₄N]⁺ fragment, which is a hallmark of primary amines. Another significant fragmentation pathway is the loss of the isopropyl group via α-cleavage, leading to a fragment at m/z 112.

Experimental Protocol: GC-MS Analysis

Objective:

To determine the molecular weight and fragmentation pattern of (1S,2S,5R)-Neomenthyl amine using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of (1S,2S,5R)-Neomenthyl amine (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Transfer the solution to a 2 mL autosampler vial.

-

-

GC-MS Instrument Setup:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating this volatile amine.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, operated in splitless mode for dilute samples, at a temperature of 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 30) to a value above the expected molecular weight (e.g., 200).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Start the data acquisition.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to (1S,2S,5R)-Neomenthyl amine.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the obtained spectrum with a library of mass spectra if available.

-

Visualizing Spectroscopic Analysis Workflows

The following diagrams illustrate the logical flow of spectroscopic data acquisition and interpretation.

Caption: General workflow for the spectroscopic analysis of (1S,2S,5R)-Neomenthyl amine.

Caption: Relationship between molecular structure and key spectroscopic properties.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for (1S,2S,5R)-Neomenthyl amine. By combining high-quality predicted data with detailed interpretations and robust experimental protocols, this document serves as a valuable resource for researchers in organic synthesis and drug development. The presented information facilitates the structural verification and quality assessment of this important chiral amine, thereby supporting its application in the synthesis of complex molecular targets. The principles and methodologies outlined herein are broadly applicable to the characterization of related chiral amines and other small organic molecules.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Human Metabolome Database. HMDB. [Link]

-

Waters Corporation. "Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production." [Link]

-

Chemistry LibreTexts. "Spectroscopy of Amines." [Link]

-

Drawell. "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods." [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

SINTEF. "Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy at process conditions." [Link]

-

UCLA Chemistry. "IR Spectroscopy Tutorial: Amines." [Link]

-

Agilent Technologies. "Analysis of volatile amines in DMA." [Link]

-

analyzetest.com. "Different type of amines in FT-IR spectroscopy." [Link]

-

YouTube. "FTIR Spectroscopy - Liquid IR Spectroscopy." [Link]

-

University of California, Davis. "Sample Preparation Guidelines for GC-MS." [Link]

-

Doc Brown's Chemistry. "mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern." [Link]

-

ResearchGate. "Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy." [Link]

-

KPU Pressbooks. "¹³C NMR Spectroscopy." [Link]

-

Illinois State University. "Infrared Spectroscopy." [Link]

-

eCampusOntario Pressbooks. "29.10 ¹³C NMR Spectroscopy." [Link]

-

PubChem. "(-)-Neomenthylamine." [Link]

Sources

Chirality and stereochemistry of (1S,2S,5R)-Neomenthyl amine

An In-Depth Technical Guide to the Chirality and Stereochemistry of (1S,2S,5R)-Neomenthyl Amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical examination of (1S,2S,5R)-Neomenthyl amine, a critical chiral building block in modern synthetic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced stereochemical landscape of menthyl-derived compounds, outlines robust protocols for their resolution and characterization, and explores the mechanistic basis of their application as powerful chiral auxiliaries.

Foundational Principles: Chirality in the Menthane Scaffold

The p-menthane monoterpenoid scaffold, the carbon skeleton of menthol and its derivatives, is a cornerstone of natural product chemistry and a rich source of chiral molecules. The cyclohexane ring contains three stereogenic centers at carbons C1, C2, and C5, giving rise to 2³ or eight possible stereoisomers. These exist as four pairs of enantiomers, known by their common names: Menthyl, Neomenthyl, Isomenthyl, and Neoisomenthyl.

The relative orientation of the three substituents—isopropyl at C1, methyl at C2, and the amino (or hydroxyl) group at C5—determines the specific diastereomer. In the most stable chair conformation, these bulky groups prefer to occupy equatorial positions to minimize steric strain. (1S,2S,5R)-Neomenthyl amine is a specific stereoisomer within this family, distinguished by its unique spatial arrangement which is pivotal to its function in asymmetric synthesis.

The Menthylamine Diastereomers

Understanding the stereochemical relationship between the four diastereomers is crucial. The key distinction lies in the cis or trans relationship of the substituents relative to each other.

| Common Name | IUPAC Name (Amine) | C1 Config. | C2 Config. | C5 Config. |

| Neomenthyl | (1S,2S,5R)-2-isopropyl-5-methylcyclohexan-1-amine | S | S | R |

| Menthyl | (1R,2S,5R)-2-isopropyl-5-methylcyclohexan-1-amine | R | S | R |

| Isomenthyl | (1S,2R,5R)-2-isopropyl-5-methylcyclohexan-1-amine | S | R | R |

| Neoisomenthyl | (1R,2R,5R)-2-isopropyl-5-methylcyclohexan-1-amine | R | R | R |

| Table 1: Stereochemical descriptors for the four primary menthylamine diastereomers (showing one enantiomer of each pair). |

Caption: Relationships between the four diastereomers of menthylamine.

Synthesis and Chiral Resolution

Commercially, menthylamines are often synthesized from pulegone or menthone, which can result in a mixture of stereoisomers. The critical step for obtaining an enantiomerically pure compound like (1S,2S,5R)-Neomenthyl amine is the resolution of the racemic or diastereomeric mixture.

The classical and most reliable method for resolving chiral amines is through the formation of diastereomeric salts with a chiral acid.[1] The differing physical properties of these salts, such as solubility, allow for their separation by fractional crystallization.[1]

Experimental Protocol: Resolution via Diastereomeric Salt Formation

This protocol describes a self-validating system for the resolution of a racemic menthylamine mixture using a readily available chiral resolving agent.

Objective: To isolate one enantiomer from a racemic mixture of a menthylamine diastereomer (e.g., neomenthylamine) using (R,R)-(+)-tartaric acid.

Materials:

-

Racemic neomenthylamine

-

(R,R)-(+)-Tartaric acid

-

Methanol, anhydrous

-

50% (w/w) Sodium Hydroxide solution

-

Diethyl ether or Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware, filtration apparatus, rotary evaporator

Methodology:

-

Salt Formation:

-

Dissolve 1.0 equivalent of the racemic amine in a minimal amount of warm methanol in an Erlenmeyer flask.

-

In a separate flask, dissolve 0.5 equivalents of (R,R)-(+)-tartaric acid in warm methanol. Causality Note: Using 0.5 equivalents of the resolving agent is a common strategy to selectively precipitate the salt of one enantiomer, leaving the other in solution, which is often more efficient than trying to crystallize both salts.

-

Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate should form immediately.

-

Gently heat the mixture until the solid redissolves completely, then allow it to cool slowly to room temperature, followed by cooling in an ice bath for at least one hour to maximize crystallization.

-

-

Isolation of Diastereomeric Salt:

-

Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold methanol.

-

Dry the crystals. This is the diastereomeric salt (e.g., (1S,2S,5R)-Neomenthylammonium-(R,R)-tartrate). The mother liquor contains the salt of the other enantiomer.

-

-

Liberation of the Free Amine:

-

Dissolve the collected crystals in a minimal amount of water.

-

Slowly add 50% NaOH solution until the solution is strongly basic (pH > 12). This deprotonates the ammonium salt to regenerate the free amine, which is typically insoluble in water.[1]

-

Transfer the mixture to a separatory funnel and extract the free amine into an organic solvent like diethyl ether (3 x 50 mL).

-

-

Purification and Validation:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified, enantiomerically enriched amine.

-

Validation: The success of the resolution must be confirmed. Measure the optical rotation of the final product using a polarimeter and compare it to the literature value. For ultimate confirmation of enantiomeric purity (e.g., enantiomeric excess, %ee), analysis by chiral HPLC or by NMR using a chiral solvating agent is required.

-

Caption: Generalized workflow for the resolution of a racemic amine.

Spectroscopic Characterization

Unambiguous identification of (1S,2S,5R)-Neomenthyl amine and differentiation from its isomers relies on standard spectroscopic techniques.

| Technique | Observation for a Primary Amine like Neomenthyl amine |

| IR Spectroscopy | A characteristic pair of sharp, medium-intensity N-H stretching bands appear between 3300-3500 cm⁻¹ (asymmetric and symmetric stretches).[2] A broad N-H wagging absorption may also be visible around 650-900 cm⁻¹.[3] |

| ¹H NMR Spectroscopy | The N-H protons typically appear as a broad singlet between 1-2 ppm, integrating to 2H.[4][5] The signal's position is concentration-dependent. Hydrogens on the carbon adjacent to the nitrogen (α-hydrogens) are deshielded and appear around 2.3-3.0 ppm.[2][5] Adding D₂O causes the N-H signal to disappear due to proton-deuterium exchange, a key diagnostic test.[5] |

| ¹³C NMR Spectroscopy | The carbon atom directly bonded to the nitrogen atom is deshielded and typically resonates in the 30-65 ppm range.[5] |

| Mass Spectrometry | Adheres to the "Nitrogen Rule," where a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3][4] Characteristic fragmentation patterns often involve α-cleavage. |

| Table 2: Summary of expected spectroscopic data for primary amines. |

While standard spectroscopy confirms the presence of the amine functional group and the carbon skeleton, determining the specific stereochemistry often requires more advanced techniques like 2D NMR (NOESY) to probe spatial relationships or comparison of optical rotation data with established literature values.[6]

Application as a Chiral Auxiliary in Asymmetric Synthesis

The primary value of (1S,2S,5R)-Neomenthyl amine in drug development and fine chemical synthesis is its role as a chiral auxiliary.[7][8] A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct a subsequent reaction to occur with high diastereoselectivity.[9] After the desired stereocenter is created, the auxiliary can be cleaved and recovered.[7][8]

Mechanism of Stereochemical Control:

The efficacy of neomenthyl amine as a chiral auxiliary stems from its rigid and well-defined conformational structure. When attached to a substrate (for example, forming an enamine or an amide), the bulky isopropyl and methyl groups on the cyclohexane ring create a highly asymmetric steric environment.

-

Substrate Attachment: The amine is covalently bonded to the prochiral molecule. For instance, reacting with a ketone or aldehyde to form a chiral enamine.

-

Diastereoselective Reaction: The chiral auxiliary's bulky framework effectively blocks one of the two faces of the reactive intermediate (e.g., the enamine double bond). An incoming electrophile is therefore forced to approach from the less sterically hindered face.

-

Auxiliary Cleavage: After the reaction, the newly formed chiral product is released from the auxiliary, which can often be recycled.

Caption: Logical workflow for using a chiral auxiliary in synthesis.

This strategy of auxiliary-controlled synthesis is a powerful tool for constructing complex chiral molecules, which is fundamental in the pharmaceutical industry where the biological activity of a drug often resides in a single enantiomer.[10]

Conclusion

(1S,2S,5R)-Neomenthyl amine is more than just a stereoisomer of a natural product derivative; it is a precision tool for asymmetric synthesis. Its well-defined three-dimensional structure provides the necessary steric bias to control the formation of new stereocenters with high fidelity. A thorough understanding of its stereochemistry, methods of resolution, and spectroscopic properties is essential for its effective application. For researchers in synthetic and medicinal chemistry, mastering the use of such chiral auxiliaries remains a critical skill in the quest to develop novel, enantiomerically pure therapeutic agents.

References

-

Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (2021). Beilstein Journal of Organic Chemistry. [Link]

-

Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC. (n.d.). PubMed Central. [Link]

-

Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data. (2015). MPG.PuRe. [Link]

-

Chiral auxiliary. (n.d.). Wikipedia. [Link]

-

Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. (n.d.). National Institutes of Health. [Link]

-

The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. (n.d.). PubMed Central. [Link]

-

Corrigendum to “Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data”. (2016). ResearchGate. [Link]

-

Chiral Auxiliary Controlled Reactions. (2016). No Added Chemicals. [Link]

-

Resolution of a Racemic Mixture. (n.d.). Science Learning Center. [Link]

-

Spectroscopy of Amines. (n.d.). Fiveable. [Link]

-

An Improvement of the Synthesis of (1R,2S,5R)-(–)-Menthyl (S)-p-Toluenesulfinate. (2021). Thieme Chemistry. [Link]

-

20.3: Spectroscopy of Amines. (2020). Chemistry LibreTexts. [Link]

-

24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

24.10 Spectroscopy of Amines. (n.d.). NC State University Libraries. [Link]

-

Chiral auxiliary. (n.d.). Wikiwand. [Link]

-

New methods for the synthesis of naphthyl amines; Application to the synthesis of dihydrosanguinarine, sanguinarine, oxysanguinarine and (±)-maclekarpines B and C. (2014). ResearchGate. [Link]

-

23.6: Stereochemistry of Amines. (2021). Chemistry LibreTexts. [Link]

-

Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory, Yale University. [Link]

-

One-Pot Synthesis of Aminodiperoxides from 1,5-Diketones, Geminal Bishydroperoxides and Ammonium Acetate. (n.d.). MDPI. [Link]

-

Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. (n.d.). MDPI. [Link]

-

An improvement of the (1R,2S,5R)-(−)-menthyl (S)-p-toluenesulfinate synthesis. (2021). ResearchGate. [Link]

-

24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

Asymmetric total synthesis of (1S,2S,4S)-β-elemene. (n.d.). PubMed Central. [Link]

-

Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (n.d.). Beilstein Journals. [Link]

-

Asymmetric Reactions of N-Phosphonyl/Phosphoryl Imines. (2023). MDPI. [Link]

Sources

- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pure.mpg.de [pure.mpg.de]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. Chiral Auxiliaries [sigmaaldrich.com]

- 9. wikiwand.com [wikiwand.com]

- 10. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

(1S,2S,5R)-Neomenthyl amine safety, handling, and MSDS information

An In-depth Technical Guide to the Safe Handling of (1S,2S,5R)-Neomenthyl Amine

For researchers, scientists, and drug development professionals, the safe and effective use of chemical reagents is paramount. This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for (1S,2S,5R)-Neomenthyl amine, a chiral amine used in synthetic chemistry. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale to ensure a self-validating system of safety and best practices in the laboratory.

Chemical Identification and Core Properties

(1S,2S,5R)-Neomenthyl amine is a primary aliphatic amine.[1][2] Its physical and chemical characteristics are foundational to understanding its hazards and handling requirements. Like many lower molecular weight amines, it is a liquid with a characteristic pungent, amine-like odor.[1][2][3]

| Property | Data | Source(s) |

| Chemical Name | (1S,2S,5R)-Neomenthyl amine | [4] |

| CAS Number | 117947-19-0 | [4] |

| Molecular Formula | C₁₀H₂₁N | [4][5] |

| Molecular Weight | 155.29 g/mol | [4][5] |

| Appearance | Colorless to Yellow Liquid | [3] |

| Odor | Pungent, Amine-like | [3][6] |

| Flash Point | 32 °C (89.6 °F) | [3] |

| Auto-ignition Temp. | 215 °C (419 °F) | [3] |

| Explosion Limits | LEL: 2.3%, UEL: 12.35% | [3] |

| Solubility | Lower aliphatic amines are generally soluble in water and organic solvents like ethanol and ether. Solubility in water decreases as the molecular mass increases.[1][2][7] |

Hazard Identification and Toxicological Profile

(1S,2S,5R)-Neomenthyl amine is classified as a hazardous substance, primarily due to its corrosive and flammable nature.[3] The lone pair of electrons on the nitrogen atom makes amines basic and nucleophilic, contributing to their reactivity and corrosive properties.[2][8]

GHS Hazard Classification:

-

Flammable Liquid: Vapors can form explosive mixtures with air and may travel to an ignition source.[3][9]

-

Corrosive: Causes severe skin burns and serious eye damage.[3][6]

Routes of Exposure & Health Effects: